5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine: A Pivot Scaffold for Purine Bioisosteres
5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine: A Pivot Scaffold for Purine Bioisosteres
Topic: Technical Guide: 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Abstract
5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine (CAS 875-96-7) is a critical heterocyclic intermediate used primarily in the synthesis of pyrazolo[3,4-d]pyrimidines and [1,2,4]triazolo[4,3-c]pyrimidines . As a functionalized pyrimidine, it serves as a "linchpin" scaffold: the hydrazine moiety provides a nucleophilic handle for cyclization, while the bromine atom at C-5 offers a site for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its synthesis, reactivity profile, and application in the development of EZH2/PRC2 inhibitors.
Chemical Profile & Reactivity[1][2][3]
This compound is defined by three distinct reactive centers, allowing for orthogonal functionalization. Understanding these centers is crucial for designing divergent synthetic routes.
| Property | Data |
| CAS Number | 875-96-7 |
| Molecular Formula | C₅H₇BrN₄S |
| Molecular Weight | 235.11 g/mol |
| Physical State | White to light-brown solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in cold ethanol |
| LogP (Calc) | ~1.3 |
Reactivity Map
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N-Nucleophile (Hydrazine): The primary amine of the hydrazine group is the most nucleophilic site, ready to attack electrophiles (aldehydes, acid chlorides, orthoesters) to form hydrazones or close rings.
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Electrophile (C-6 Position): The carbon attached to the hydrazine is deactivated, but the adjacent ring nitrogens facilitate cyclization.
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Leaving Group (C-2 Methylthio): The S-Me group is a "place-holder" leaving group. It is stable during hydrazine formation but can be displaced later by amines or oxidized to a sulfone (–SO₂Me) for nucleophilic aromatic substitution (SₙAr).
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Cross-Coupling Site (C-5 Bromine): The bromine atom remains intact during mild cyclizations, serving as a handle for palladium-catalyzed coupling to introduce aryl or heteroaryl groups after the bicyclic core is formed.
Synthesis & Production Strategy
The industrial and laboratory standard for synthesizing this compound relies on the nucleophilic aromatic substitution (SₙAr) of 5-bromo-4-chloro-2-(methylthio)pyrimidine.
The Mechanism
The reaction proceeds via an addition-elimination mechanism. The hydrazine attacks the C-4 position, which is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring and the inductive effect of the bromine at C-5.
Critical Process Parameter (CPP):
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Temperature Control: The reaction is typically exothermic. Hydrazine hydrate must be added slowly at 0–10°C to prevent double substitution or displacement of the methylthio group (though the latter is less reactive).
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Stoichiometry: A slight excess (1.2–2.0 eq) of hydrazine hydrate is used to drive the reaction to completion and scavenge the HCl by-product, although a base like triethylamine is often added as an auxiliary scavenger.
Visualization: Synthesis Pathway[4]
Figure 1: SₙAr pathway for the synthesis of the title compound.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine
Reference Standard: Adapted from US Patent 9,580,437 and J. Med. Chem. 2021 protocols.
Reagents:
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5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 eq)
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Hydrazine hydrate (80% or 64% solution) (2.0 eq)
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Ethanol (10 volumes)
Procedure:
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Dissolution: Charge 5-bromo-4-chloro-2-(methylthio)pyrimidine into a round-bottom flask equipped with a magnetic stir bar. Add Ethanol (EtOH) and stir to create a suspension.
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Addition: Cool the mixture to 0–5°C using an ice bath. Add hydrazine hydrate dropwise over 15 minutes. Note: The reaction is exothermic; control internal temperature.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–3 hours.
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Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (product) should appear.
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Work-up: The product often precipitates directly from the ethanol as a solid.
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If solid forms: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.
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If no precipitate: Concentrate the solvent to ~20% volume, then add cold water to induce precipitation.
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Drying: Dry under vacuum at 40°C.
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Yield: Expect 85–93%.
Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidine Core
Application: Converting the hydrazine intermediate into a bioactive scaffold.
Reagents:
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5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine (1.0 eq)
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Triethyl orthoformate (TEOF) (5.0 eq) or Formic Acid
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Catalytic p-TsOH (optional)
Procedure:
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Suspend the hydrazine intermediate in TEOF.
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Heat to reflux (approx. 100–146°C depending on additives) for 4–6 hours.
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The hydrazine nitrogen attacks the orthoformate carbon, followed by cyclization onto the pyrimidine ring nitrogen (N-3).
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Cool to room temperature. The product, 5-bromo-1H-pyrazolo[3,4-d]pyrimidine , typically precipitates.
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Filter and wash with hexanes.
Synthetic Utility & Case Study
Divergent Synthesis Map
The hydrazine intermediate is a "fork in the road" for heterocyclic synthesis.
Figure 2: Divergent synthetic pathways accessible from the hydrazine intermediate.
Case Study: EZH2/PRC2 Inhibitors
Context: The Polycomb Repressive Complex 2 (PRC2) methylates histone H3K27, silencing tumor suppressor genes.[1] EZH2 is the catalytic subunit.[2] Application: In the development of inhibitors like those described in US Patent 9,580,437 , the title compound is used to construct the 8-bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine core.
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Role: The hydrazine reacts with an aldehyde or carboxylic acid equivalent to form the triazole ring fused to the pyrimidine.
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Downstream: The bromine at C-8 (originally C-5) is then used in a Suzuki coupling to attach an aryl group (e.g., a substituted phenyl or pyridine) that fits into the EZH2 binding pocket, while the methylthio group is displaced by an amine to tune solubility and potency.
Safety & Handling
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Hydrazine Hazard: Hydrazine hydrate is a known carcinogen, corrosive, and sensitizer. All reactions must be performed in a fume hood. Double-glove (Nitrile/Laminate) is recommended.
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Oxidation Sensitivity: Hydrazinyl pyrimidines can oxidize to azo compounds or decompose upon prolonged exposure to air/light. Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
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Waste: Aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) to neutralize before disposal.
References
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US Patent 9,580,437 . Triazolopyrimidine compounds and uses thereof. (2017). Describes the synthesis of the title compound (Yield 93%) and its conversion to triazolopyrimidine PRC2 inhibitors.
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Journal of Medicinal Chemistry . Discovery of Potent and Orally Bioavailable EED Ligands... (2021).[2] DOI: 10.1021/acs.jmedchem.1c01161.[3] Details the structural activity relationship (SAR) of pyrazolopyrimidine derivatives derived from this scaffold.
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Oriental Journal of Chemistry . Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (2015). Provides general protocols for hydrazine condensation and cyclization.
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PubChem Compound Summary . 5-bromo-4-hydrazinyl-2-(methylthio)pyrimidine. CID 55280232.
Sources
- 1. Insight into the Inhibitory Mechanism of Embryonic Ectoderm Development Subunit by Triazolopyrimidine Derivatives as Inhibitors through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. 5-bromo-4-hydrazinyl-2-(methylthio)pyrimidine - CAS号 875-96-7 - 摩熵化学 [molaid.com]
